Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester
Overview
Description
Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is the chemical compound with the formula H2NCOOH . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen . The specific compound you’re asking about, “Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester”, is a derivative of carbamic acid .
Molecular Structure Analysis
Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− . The carbamoyl functional group RR′N–C (=O)– is the carbamic acid molecule minus the OH part of the carboxyl .Scientific Research Applications
Enantioselective Synthesis
Carbamic acid derivatives, including the specified compound, are utilized in enantioselective synthesis processes. These processes are crucial for creating chiral compounds, which have significant applications in pharmaceuticals and agrochemicals. The enantioselective preparation of dihydropyrimidones, a class of compounds that includes this carbamic acid derivative, is one such example (Goss, Dai, Lou, & Schaus, 2009). Similarly, its use in asymmetric Mannich reactions contributes to the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Fragrance Material Review
A compound related to Carbamic acid, phenylmethyl ester, specifically carbonic acid, methyl phenylmethyl ester, has been reviewed for its use as a fragrance ingredient. This highlights the potential application of similar carbamic acid derivatives in the fragrance industry, focusing on their toxicology and dermatology profiles (Mcginty, Letizia, & Api, 2012).
Synthesis of Pharmaceutically Relevant Compounds
The compound is involved in the synthesis of various pharmaceutically relevant molecules. For instance, its derivatives have been used in the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, a class of compounds with potential therapeutic applications (Garcia, Arrasate, Lete, & Sotomayor, 2006). Additionally, carbamic acid esters, which include this specific compound, are precursors in the synthesis of tolylenediisocyanate, an important industrial chemical (Aso & Baba, 2003).
Inhibition of Lipolytic Enzymes
The compound, specifically in the form of n-Butyl carbamic acid methyl ester, has shown inhibitory effects on canine liver and kidney lipases both in vitro and in vivo. This suggests potential for research into lipase inhibitors for therapeutic applications (Wallach & Ko, 1963).
Properties
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propylamino)pentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-11-18-16(20)15(13(3)5-2)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYZIYPOFBSJPM-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]([C@@H](C)CC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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